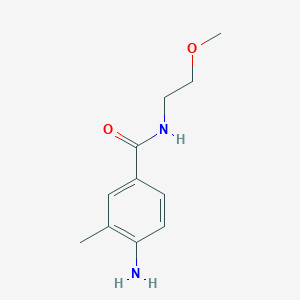![molecular formula C10H10N2O2 B3306010 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 926185-92-4](/img/structure/B3306010.png)
2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
The compound “2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest in the field of organic chemistry . A variety of synthetic protocols have been developed to prepare these derivatives, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The yield of the synthesized compound was reported to be 71%, forming a dark brown solid .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The structure of the compound can be modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by the substituents linked to the ring carbon and nitrogen atoms . A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary depending on their specific structure and substituents . For instance, the synthesized compound was reported to be a dark brown solid with a melting point of 260–263°C .Applications De Recherche Scientifique
Chemical Modification for Enhanced Biological Properties : Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety of this compound. They synthesized derivatives by reacting benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. The study aimed to optimize the biological properties of these compounds, specifically for their analgesic properties. The modifications led to increased biological activity in some derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Aldose Reductase Inhibition and Antioxidant Activity : La Motta et al. (2007) studied 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors. They found that these compounds exhibited activity in the micromolar/submicromolar range and displayed significant antioxidant properties. The study highlights the potential of these derivatives in therapeutic applications (La Motta et al., 2007).
Synthesis and Reactivity Studies : Various studies have focused on the synthesis and reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives. For instance, Smirnov et al. (1992) demonstrated that alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one occurs at the oxygen atom, with electrophilic substitution mainly at position 8 of the molecule. Such studies provide insights into the chemical behavior of these compounds (Smirnov et al., 1992).
Gastroprotective Activity : Hermecz et al. (1992) investigated the cytoprotective effect of different types of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. They found that certain unsaturated derivatives had a gastroprotective effect against mucosal lesions in rats. This suggests potential applications of these compounds in the prevention of gastric damage caused by certain drugs (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).
Synthesis of Biologically Active Compounds : The synthesis of biologically active heterocyclic compounds using pyrido[1,2-a]pyrimidines as intermediates has been explored. Zhang et al. (2013) characterized a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one and studied its interaction with DNA. The findings contribute to understanding how these compounds can interact with biological molecules (Zhang, Huang, Cai, Xu, & Sun, 2013).
Mécanisme D'action
Target of Action
The compound 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidin-4-one . These compounds have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities
Mode of Action
It’s known that the compound undergoes alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antiviral and antitumor activities, it’s plausible that it may interfere with the replication processes of viruses or the cell division processes of tumor cells .
Result of Action
Given its potential antiviral and antitumor activities, it may inhibit the replication of viruses or the proliferation of tumor cells .
Orientations Futures
Pyrimidine derivatives have been studied in the development of new therapies due to their biological potential . The design of biologically active compounds based on pyrimidine derivatives is a priority direction, including the development of antiviral and antileukemic agents . The ability of the methyl group of isocytosine to deprotonate by the action of organometallic compounds opens the possibility to the synthesis of its derivatives with a modified substituent at position 6 .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-9-11-8(6-13)4-10(14)12(9)5-7/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOACMLLEHXPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CO)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



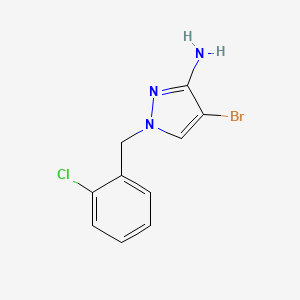


![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)



![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
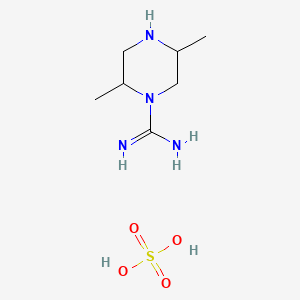
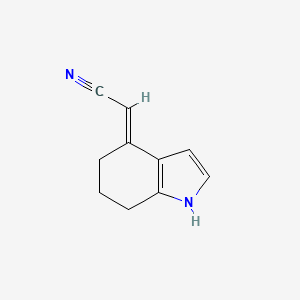
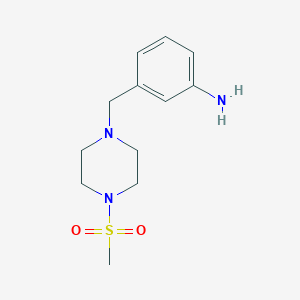
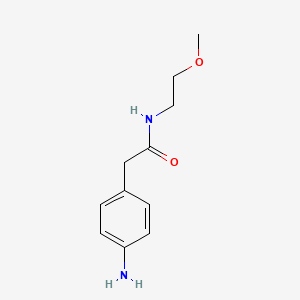
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
